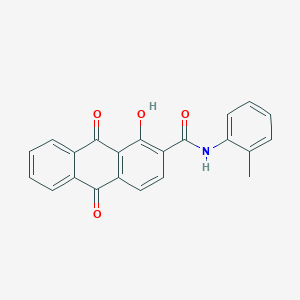
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been growing interest in the potential of HDAC inhibitors as therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves inhibition of HDAC enzymes. 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can increase the acetylation of histones, leading to the activation of gene transcription.
Biochemical and physiological effects:
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects, with the ability to reduce the production of inflammatory cytokines. It has also been investigated for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, due to its ability to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide as a research tool is its potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in gene regulation and disease pathology. However, one limitation is that it can also inhibit other enzymes, which can lead to off-target effects. Careful experimental design and controls are therefore necessary to ensure that any observed effects are due to HDAC inhibition specifically.
Zukünftige Richtungen
There are many potential future directions for research on 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more specific HDAC inhibitors, which could potentially have fewer off-target effects. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound, and how these effects can be harnessed for therapeutic purposes.
Synthesemethoden
The synthesis of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves a series of chemical reactions. The starting material is anthracene-9,10-dione, which is first reacted with methylamine to form the intermediate 2-methylaminoanthracene-9,10-dione. This intermediate is then reacted with 2-bromoacetophenone to form the final product.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, with the ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, due to its ability to enhance memory and cognitive function.
Eigenschaften
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-12-6-2-5-9-17(12)23-22(27)16-11-10-15-18(21(16)26)20(25)14-8-4-3-7-13(14)19(15)24/h2-11,26H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFJVLOAAFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)
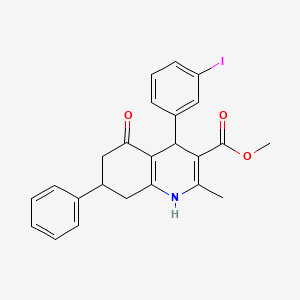
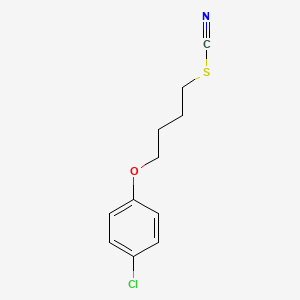
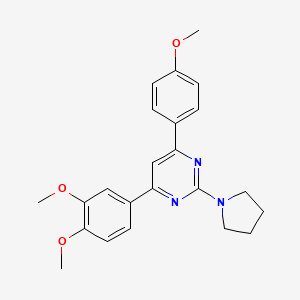
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
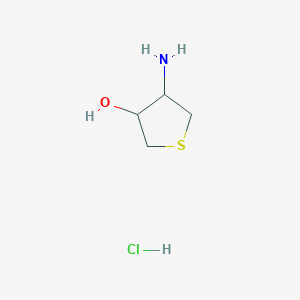
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
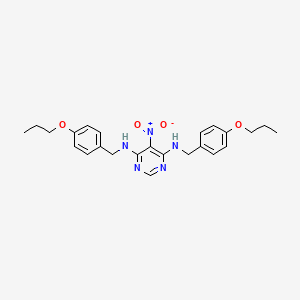
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)